![molecular formula C33H46F3OP B14788164 Dicyclohexyl[3',4',5'-trifluoro-3-(1-methylethoxy)-2',6'-bis(1-methylethyl)[1,1'-biphenyl]-2-yl]phosphine](/img/structure/B14788164.png)
Dicyclohexyl[3',4',5'-trifluoro-3-(1-methylethoxy)-2',6'-bis(1-methylethyl)[1,1'-biphenyl]-2-yl]phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine is a complex organophosphorus compound. It is characterized by the presence of multiple substituents, including trifluoromethyl, isopropyl, and methoxy groups, attached to a biphenyl backbone. This compound is often used in various chemical reactions and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine typically involves multiple steps. One common method includes the reaction of a biphenyl derivative with a phosphine reagent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required specifications for various applications .
化学反应分析
Types of Reactions
Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted biphenyl compounds .
科学研究应用
Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
作用机制
The mechanism by which Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic complexes. This interaction facilitates various chemical transformations by stabilizing transition states and intermediates .
相似化合物的比较
Similar Compounds
Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Phosphine, dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]: Another closely related compound with slight modifications in the substituents.
Uniqueness
The uniqueness of Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine lies in its specific combination of substituents, which imparts distinct chemical and physical properties. These properties make it particularly valuable in specialized applications, such as advanced catalysis and material science .
属性
分子式 |
C33H46F3OP |
|---|---|
分子量 |
546.7 g/mol |
IUPAC 名称 |
dicyclohexyl-[2-propan-2-yloxy-6-[3,4,5-trifluoro-2,6-di(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C33H46F3OP/c1-20(2)27-29(28(21(3)4)31(35)32(36)30(27)34)25-18-13-19-26(37-22(5)6)33(25)38(23-14-9-7-10-15-23)24-16-11-8-12-17-24/h13,18-24H,7-12,14-17H2,1-6H3 |
InChI 键 |
XXLKEJNVDNGXID-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=C(C(=C1F)F)F)C(C)C)C2=C(C(=CC=C2)OC(C)C)P(C3CCCCC3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


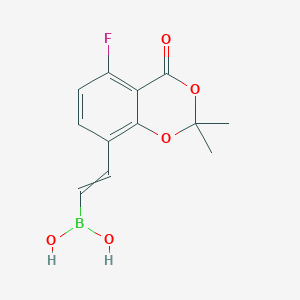
![calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14788086.png)
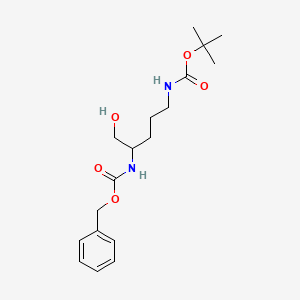
![3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone](/img/structure/B14788098.png)
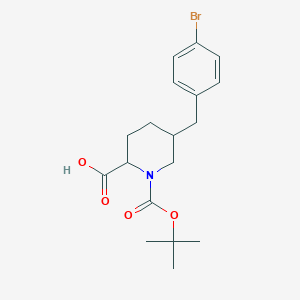
![6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B14788105.png)
![tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14788110.png)

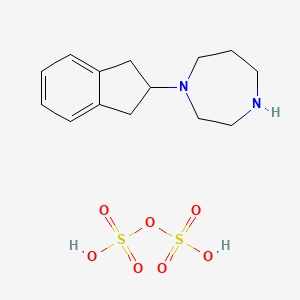
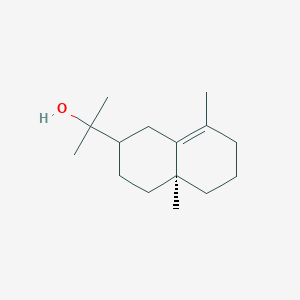
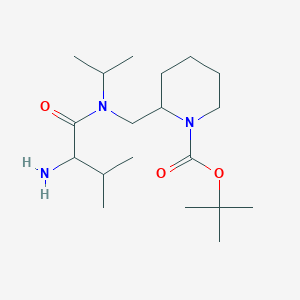
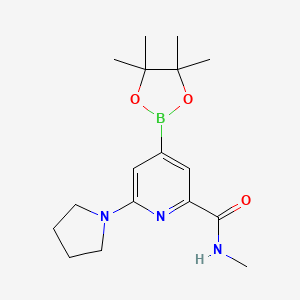
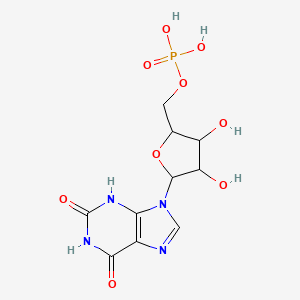
![2-Naphthalenesulfonamide, N-[3-[3-[(aminoiminomethyl)amino]propyl]-1-butyl-2-oxo-3-pyrrolidinyl]-6,7-dimethoxy-](/img/structure/B14788160.png)
